5-Methyl-1-phenylhexan-1-one
Description
5-Methyl-1-phenylhexan-1-one is a substituted aromatic ketone with the molecular formula C₁₃H₁₈O . Structurally, it consists of a hexanone backbone (six-carbon chain with a ketone group at position 1) substituted with a phenyl group at the ketone-bearing carbon and a methyl group at the fifth carbon (Figure 1). The compound is synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst, followed by alkylation to introduce the methyl group. It finds applications in organic synthesis as an intermediate and in fragrance formulations due to its mild, sweet odor.
Properties
IUPAC Name |
5-methyl-1-phenylhexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-11(2)7-6-10-13(14)12-8-4-3-5-9-12/h3-5,8-9,11H,6-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLHZUSLTJYZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948452 | |
| Record name | 5-Methyl-1-phenylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25552-17-4 | |
| Record name | 5-Methyl-1-phenylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1-phenylhexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenylhexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with 5-methylhexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5+CH3(CH2)3COClAlCl3C6H5CO(CH2)3CH3
Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 5-methylhexanoyl chloride to form the desired ketone.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Methyl-1-phenylhexan-1-one can undergo oxidation reactions to form carboxylic acids. For example, using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), the ketone can be oxidized to 5-methyl-1-phenylhexanoic acid.
Reduction: The compound can be reduced to the corresponding alcohol, 5-methyl-1-phenylhexanol, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. For instance, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 5-Methyl-1-phenylhexanoic acid
Reduction: 5-Methyl-1-phenylhexanol
Substitution: Nitro-substituted derivatives of this compound
Scientific Research Applications
Chemistry: 5-Methyl-1-phenylhexan-1-one is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential biological activities. It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Medicine: While not a drug itself, this compound is used in the synthesis of medicinal compounds. Its derivatives are explored for potential therapeutic applications.
Industry: The compound is used in the production of fragrances and flavors. Its unique structure contributes to the development of novel aromatic compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-1-phenylhexan-1-one depends on its specific application. In chemical reactions, the carbonyl group acts as an electrophile, facilitating nucleophilic addition reactions. In biological systems, the compound may interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight and Boiling Points: Increasing alkyl chain length and branching (e.g., 5-methyl substitution) elevates molecular weight and boiling points due to enhanced van der Waals interactions. This compound exhibits a higher boiling point (245–250°C) than shorter-chain analogs like acetophenone (202°C) .
- Melting Points : Branching reduces symmetry, lowering melting points. The methyl-substituted derivative (-10°C) has a lower melting point than the linear 1-phenylhexan-1-one (-5°C).
- Solubility : All compounds are poorly water-soluble due to hydrophobic aromatic and alkyl moieties.
Reactivity and Functional Group Effects
- Steric Hindrance: The methyl group at position 5 in this compound introduces steric hindrance, slowing nucleophilic addition reactions (e.g., Grignard reactions) compared to less hindered analogs like acetophenone .
- Electronic Effects : Electron-withdrawing ketone groups activate the phenyl ring for electrophilic substitution, but bulky substituents direct incoming electrophiles to para positions.
Spectroscopic Signatures
- IR Spectroscopy : All compounds show a strong C=O stretch near 1700 cm⁻¹. The methyl group in this compound results in distinct C-H bending vibrations at 1380–1460 cm⁻¹.
- NMR: Methyl protons in this compound resonate as a triplet (δ 0.9–1.1 ppm), while acetophenone’s methyl group appears as a singlet (δ 2.6 ppm) .
Biological Activity
5-Methyl-1-phenylhexan-1-one, a compound with the molecular formula CHO, has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by a ketone functional group and a phenyl ring, with a methyl group at the fifth carbon position. Its structure can be represented as follows:
This compound serves as an intermediate in organic synthesis and is utilized in the production of various pharmaceuticals and fine chemicals.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. The ketone group acts as an electrophile, facilitating nucleophilic addition reactions that can influence enzyme activity and receptor interactions.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can interact with receptors, potentially influencing signal transduction pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In laboratory studies, it has shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against common pathogens. The results indicated that the compound displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
This study highlighted the compound's potential as a lead for developing new antimicrobial therapies.
Study 2: Interaction with Biological Systems
Another research effort focused on the interaction of this compound with human cell lines. The findings suggested that the compound could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selectivity makes it a candidate for further investigation in cancer therapy .
Applications in Medicine
While not a drug itself, this compound is explored for its derivatives' therapeutic potential. Its unique structure allows for modifications that could lead to novel pharmacological agents targeting various diseases, including cancer and microbial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
